2-(2,4-dimethylphenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide
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Description
2-(2,4-dimethylphenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide, also known as DMPTA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMPTA is a thiazole derivative that has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. In
Scientific Research Applications
Synthesis and Characterization
The synthesis of acetamide derivatives, including compounds structurally similar to "2-(2,4-dimethylphenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide", has been a subject of considerable interest in the field of organic chemistry. These compounds are synthesized through various chemical reactions involving intermediate compounds such as 2-chloro-N-(thiazol-2-yl)acetamide compounds and 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives. The structural confirmation of these compounds is typically achieved through IR, 1H NMR, and mass spectra, along with elemental analysis. Such studies are crucial for the development of novel chemical entities with potential applications in medicinal chemistry and other areas of research (Duran & Demirayak, 2012).
Anticancer Activities
The anticancer activities of acetamide derivatives have been extensively studied. For instance, derivatives synthesized by reacting imidazole-thione derivatives with 2-chloro-N-(thiazol-2-yl)acetamide compounds have been investigated for their anticancer potential. These studies involve testing against a panel of 60 different human tumor cell lines derived from nine neoplastic cancer types. Certain compounds have shown reasonable anticancer activity against melanoma-type cell lines, indicating the therapeutic potential of these molecules in cancer treatment (Duran & Demirayak, 2012).
properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-13-4-5-16(14(2)10-13)11-19(23)22-20-21-18(12-25-20)15-6-8-17(24-3)9-7-15/h4-10,12H,11H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMYVYXOIPKRCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide |
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